methyl 11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
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Overview
Description
Methyl 11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a dibenzo[b,e][1,4]diazepine core, which is known for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate typically involves multiple steps:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the substituents: The 3-chloro-5-ethoxy-4-hydroxyphenyl group can be introduced through a substitution reaction, while the carboxylate group can be added via esterification.
Final modifications: The compound is then subjected to further modifications to introduce the methyl and other substituents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its pharmacological properties make it a candidate for studying biological pathways and mechanisms.
Medicine: It may have potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]diazepine derivatives: These compounds share the same core structure and may have similar pharmacological properties.
Phenyl-substituted diazepines: These compounds have similar substituents and may exhibit comparable chemical reactivity.
Uniqueness
Methyl 11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is unique due to its specific combination of substituents, which may confer distinct pharmacological or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C24H25ClN2O5 |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
methyl 6-(3-chloro-5-ethoxy-4-hydroxyphenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate |
InChI |
InChI=1S/C24H25ClN2O5/c1-4-32-18-11-13(10-14(25)22(18)28)21-20-17(26-15-7-5-6-8-16(15)27-21)9-12(2)19(23(20)29)24(30)31-3/h5-8,10-12,19,21,26-28H,4,9H2,1-3H3 |
InChI Key |
BEQQSKJCJFDMOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CC(C(C3=O)C(=O)OC)C)NC4=CC=CC=C4N2)Cl)O |
Origin of Product |
United States |
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